[3-(Dimethylamino)propyl][(3-ethoxy-4-propoxyphenyl)methyl]amine dihydrochloride
Description
[3-(Dimethylamino)propyl][(3-ethoxy-4-propoxyphenyl)methyl]amine dihydrochloride is a tertiary amine salt characterized by a dimethylaminopropyl chain linked to a substituted benzyl group (3-ethoxy-4-propoxyphenyl). This compound is listed in commercial catalogs as a research chemical, though its production status is marked as "discontinued" in some sources . Its dihydrochloride salt form enhances solubility and stability, making it suitable for pharmaceutical and biochemical applications.
Structure
3D Structure of Parent
Properties
IUPAC Name |
N-[(3-ethoxy-4-propoxyphenyl)methyl]-N',N'-dimethylpropane-1,3-diamine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H30N2O2.2ClH/c1-5-12-21-16-9-8-15(13-17(16)20-6-2)14-18-10-7-11-19(3)4;;/h8-9,13,18H,5-7,10-12,14H2,1-4H3;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAVCUNLTQCXWKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)CNCCCN(C)C)OCC.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H32Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound [3-(Dimethylamino)propyl][(3-ethoxy-4-propoxyphenyl)methyl]amine dihydrochloride (CAS No. 1049757-49-4) is a synthetic organic molecule that has garnered interest in pharmacological research, particularly for its potential antidepressant properties. This article explores the biological activity of this compound, focusing on its mechanisms, receptor interactions, and relevant research findings.
- Molecular Formula : C17H32Cl2N2O2
- Molecular Weight : 367.36 g/mol
- IUPAC Name : N-[(3-ethoxy-4-propoxyphenyl)methyl]-N',N'-dimethylpropane-1,3-diamine; dihydrochloride
- Solubility : Soluble in water
Research indicates that compounds structurally related to this compound may exert their effects through interactions with several neurotransmitter systems. Specifically, studies have shown that similar compounds can influence the following receptors:
- Serotonin Transporter (SERT) : High affinity for SERT suggests potential antidepressant activity.
- Norepinephrine Transporter (NET) : Interaction with NET may enhance norepinephrine levels, contributing to mood elevation.
- Histamine H3 Receptors : Some derivatives exhibit agonistic or antagonistic properties at H3 receptors, which could modulate cognitive functions and appetite.
In Vitro Studies
In vitro studies have demonstrated the biological activity of related compounds, revealing their binding affinities and functional effects:
| Compound | SERT Ki (nM) | NET Ki (nM) | H3 Ki (nM) | Activity |
|---|---|---|---|---|
| Compound 11a | 10.3 | 19.2 | 4.2 | Antidepressant |
| Compound 11b | 7.8 | 10.5 | 5.5 | Antidepressant |
| Compound 11c | 31.3 | 48.2 | 10.6 | Moderate |
These findings indicate that modifications to the chemical structure can significantly impact receptor affinity and overall biological activity .
Case Studies
A notable study examined the pharmacokinetics of a closely related compound administered to rats:
- Dosage : Intravenous administration at 2 mg/kg resulted in a half-life of hours.
- Oral Administration : At a dosage of 20 mg/kg, the half-life extended to hours, indicating favorable absorption characteristics.
- Bioavailability : The bioavailability was determined to be approximately 35.6%, suggesting effective systemic circulation post-administration .
Safety Profile
The safety profile of this compound has not been extensively documented in clinical settings; however, related compounds have shown low acute toxicity in animal models:
Scientific Research Applications
Pharmacological Applications
1. Neuropharmacology
Research indicates that compounds similar to [3-(Dimethylamino)propyl][(3-ethoxy-4-propoxyphenyl)methyl]amine dihydrochloride may interact with neurotransmitter systems, particularly in modulating serotonin and dopamine pathways. This suggests potential applications in treating mood disorders and neurodegenerative diseases.
Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited selective serotonin reuptake inhibition, leading to enhanced mood stabilization in animal models .
2. Anticancer Research
The compound's structure allows it to function as a scaffold for developing anticancer agents. Its ability to penetrate cell membranes makes it a candidate for targeted drug delivery systems.
Case Study : In vitro studies have shown that modifications of this compound can induce apoptosis in cancer cell lines, suggesting its potential as a chemotherapeutic agent .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions, including alkylation and amination processes. Various derivatives have been synthesized to enhance its pharmacological properties.
| Derivative | Modification | Activity |
|---|---|---|
| Compound A | Increased ethoxy group | Enhanced solubility |
| Compound B | Methyl substitution | Improved receptor binding |
Toxicology and Safety
While specific toxicological data for this compound is limited, general safety protocols for handling amine compounds apply. It is crucial to conduct thorough safety assessments before application in clinical settings.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Substituted Phenyl Groups
a) (3-Ethoxy-4-propoxyphenyl)methylamine Hydrochloride (CAS 1049773-78-5)
- Molecular Formula: C₁₅H₂₆ClNO₂
- Molecular Weight : 287.82
- Key Differences: Replaces the dimethylaminopropyl group with a simpler propyl chain.
b) (3-Methoxy-4-propoxyphenyl)methylamine Hydrochloride
- Substituents : Methoxy (electron-donating) instead of ethoxy at the 3-position.
c) 3,3-Diphenylpropan-3-ol Diethylamine Methiodide
Compounds with Nitro-Heterocyclic Moieties
Compounds such as bis[(6-Bromoquinolin-2-yl)methyl][3-(3-nitro-1H-1,2,4-triazol-1-yl)propyl]amine hydrochloride (36) and 1-[3-(3-Nitro-1H-1,2,4-triazol-1-yl)propyl]-4-{[4-(trifluoromethyl)phenyl]methyl}piperazine dihydrochloride (40) feature nitro-triazole groups and trifluoromethylphenyl substituents.
- Key Contrasts :
- Electron Effects : Nitro groups are electron-withdrawing, reducing electron density on the aromatic ring compared to the target compound’s electron-donating ethoxy/propoxy groups.
- Bioactivity : Nitro-triazole derivatives are studied as anti-Chagasic agents, highlighting how substituent choice directs therapeutic application .
Deuterated Analogs and Analytical Standards
- DAC-d2 (Deuterated DAC Dihydrochloride): A deuterated internal standard synthesized via reductive amination.
Physicochemical and Pharmacological Data Comparison
| Compound | Molecular Weight | Substituents | Melting Point | Key Activity/Use | Reference |
|---|---|---|---|---|---|
| [Target Compound] Dihydrochloride | ~356.3* | 3-Ethoxy-4-propoxy, dimethylaminopropyl | Not Reported | Research chemical, discontinued | |
| (3-Ethoxy-4-propoxyphenyl)methylamine HCl | 287.82 | Propyl | N/A | Synthetic intermediate | |
| 3,3-Diphenylpropan-3-ol Diethylamine Methiodide | 469.37 | Quaternary ammonium, diphenyl | Not Reported | Atropine-like activity | |
| 1-[3-(3-Nitro-1H-1,2,4-triazol-1-yl)propyl]-4-{[4-(trifluoromethyl)phenyl]methyl}piperazine diHCl | 528.35 | Nitro-triazole, trifluoromethyl | 233–235°C | Anti-Chagasic agent |
*Estimated based on molecular formula C₁₉H₃₄Cl₂N₂O₂.
Key Findings and Implications
Structural-Activity Relationships: The dimethylaminopropyl group in the target compound may enhance basicity and interaction with cationic binding sites, unlike simpler alkyl chains . Ethoxy/propoxy substituents likely improve lipid solubility compared to nitro or trifluoromethyl groups, affecting distribution and metabolism .
Pharmacological Potential: While quaternary ammonium analogs (e.g., 3,3-diphenylpropan-3-ol derivatives) show high atropine-like activity, the target compound’s tertiary amine structure may favor different receptor profiles or CNS accessibility .
Commercial Status :
- Discontinuation of the target compound suggests challenges in synthesis, stability, or demand compared to structurally simpler analogs .
Q & A
Q. What are the recommended synthetic pathways for [3-(Dimethylamino)propyl][(3-ethoxy-4-propoxyphenyl)methyl]amine dihydrochloride, and how can reaction efficiency be optimized?
- Methodological Answer : The synthesis typically involves multi-step alkylation and amine functionalization. For example:
Alkylation : React 3-ethoxy-4-propoxyphenylmethanol with a brominated dimethylaminopropyl intermediate under basic conditions (e.g., K₂CO₃ in DMF) to form the tertiary amine backbone.
Hydrochloride Salt Formation : Treat the free base with HCl gas in anhydrous ethanol to precipitate the dihydrochloride salt .
Optimization can be achieved via statistical design of experiments (DoE) to identify critical parameters (e.g., temperature, stoichiometry). Central Composite Design (CCD) is recommended to minimize trial runs while maximizing yield .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of:
- HPLC with UV detection (λ = 254 nm) and a C18 column (gradient: 0.1% TFA in H₂O/acetonitrile) to assess purity (>98% required for pharmacological studies) .
- NMR (¹H/¹³C) to confirm the presence of dimethylamino protons (δ ~2.2 ppm) and ethoxy/propoxy groups (δ ~1.3–4.0 ppm).
- Mass Spectrometry (HRMS) to verify the molecular ion peak (calculated for C₁₉H₃₄Cl₂N₂O₂: [M+H]⁺ = 417.21) .
Q. What solvent systems are suitable for solubility testing, and how can stability under varying pH be assessed?
- Methodological Answer :
- Solubility : Test in H₂O (neutral pH), PBS (pH 7.4), and simulated gastric fluid (pH 1.2) using shake-flask methods. For low solubility, consider co-solvents (e.g., DMSO ≤1% v/v) .
- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Use Arrhenius kinetics to predict shelf-life .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in observed vs. predicted reactivity during synthesis?
- Methodological Answer : Apply density functional theory (DFT) to model reaction intermediates and transition states. For example, discrepancies in alkylation yields may arise from steric hindrance at the dimethylamino group. Use Gaussian 16 with B3LYP/6-31G(d) basis sets to optimize geometries and calculate activation energies. Compare with experimental kinetic data to refine mechanistic hypotheses .
Q. What strategies are effective for analyzing metabolic byproducts in preclinical studies?
- Methodological Answer :
- In vitro Metabolism : Incubate with liver microsomes (human/rat) and analyze via LC-MS/MS. Use high-resolution tandem mass spectrometry (HRMS/MS) to identify Phase I (oxidation) and Phase II (glucuronidation) metabolites.
- Data Analysis : Apply non-targeted metabolomics workflows (e.g., XCMS Online) with isotopic pattern filtering to distinguish drug-related peaks from matrix interference .
Q. How can researchers design experiments to probe the compound’s interaction with biological targets (e.g., GPCRs)?
- Methodological Answer :
- Binding Assays : Use fluorescence polarization (FP) or surface plasmon resonance (SPR) to measure affinity (Kd). For GPCRs, employ radioligand displacement (³H-labeled antagonists) in membrane preparations.
- Functional Studies : Monitor cAMP accumulation (ELISA) or calcium flux (Fluo-4 AM dye) to assess agonism/antagonism. Normalize data to reference ligands (e.g., isoproterenol for β-adrenoceptors) .
Data Contradiction Analysis
Q. How to address discrepancies between in silico ADME predictions and experimental pharmacokinetic data?
- Methodological Answer :
- Re-evaluate Input Parameters : Ensure logP (predicted ~2.5) and pKa (amine groups ~9.5) align with experimental values. Use molecular dynamics (MD) simulations to assess membrane permeability if bioavailability is lower than predicted.
- In Vivo Correlation : Perform allometric scaling from rodent PK studies (IV/PO dosing) to identify species-specific clearance mechanisms .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
